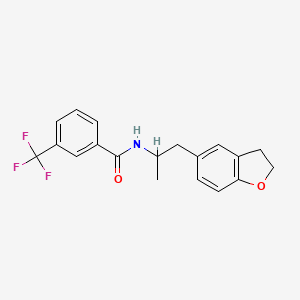

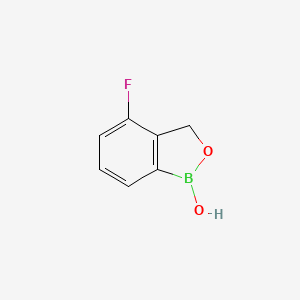

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

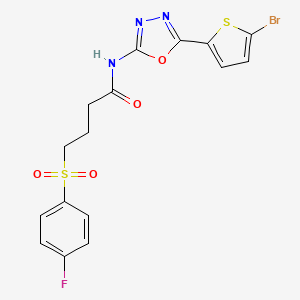

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(trifluoromethyl)benzamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic effects on various diseases. This compound belongs to the class of metabotropic glutamate receptor (mGluR) antagonists, which are known to modulate the activity of glutamate, the major excitatory neurotransmitter in the brain.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Straightforward Synthesis of Dihydrobenzofurans and Benzofurans

A study by Yoshioka et al. (2013) demonstrated a route involving the insertion of arynes into formamides followed by trapping with zinc enolates of α-chlorinated methines, generating benzofurans from dihydrobenzofurans with a ketone group via a sequence of reactions. This methodology could be relevant for synthesizing derivatives of the specified compound (Yoshioka, Tanaka, Kohtani, & Miyabe, 2013).

Synthesis and Oxidation of Tetrahydrobenzofurans

Levai et al. (2002) detailed the synthesis of tetrahydrobenzofuran derivatives through oxidation, presenting a novel transformation that could be applicable to the synthesis or modification of the compound (Levai, Kočevar, Tóth, Simon, Vranicar, & Adam, 2002).

Cyclization Methods

- Hydriodic Acid-Mediated Cyclization: Kobayashi et al. (2010) developed a facile method for preparing dihydroisoindolones and dihydroisobenzofurans via hydriodic acid-mediated cyclization, which might offer insights into cyclization strategies for related compounds (Kobayashi, Fujita, Nakai, Fukumoto, Fukamachi, & Konishi, 2010).

Novel Compounds and Applications

Enaminone Incorporating a Dibromobenzofuran Moiety

A study by Sanad and Mekky (2018) on enaminone with a dibromobenzofuran moiety explored its potential as a precursor for novel azines and azolotriazines, suggesting the compound's utility in developing new heterocyclic compounds (Sanad & Mekky, 2018).

Antimicrobial and Antioxidant Activities

Research by Yang et al. (2015) on a new benzamide isolated from endophytic Streptomyces YIM67086 investigated its antimicrobial and antioxidant activities, highlighting the potential biomedical applications of benzamide derivatives (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Propiedades

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c1-12(9-13-5-6-17-14(10-13)7-8-25-17)23-18(24)15-3-2-4-16(11-15)19(20,21)22/h2-6,10-12H,7-9H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIYQJXHJVNIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2733370.png)

![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2733372.png)

![2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2733374.png)

![3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one](/img/structure/B2733383.png)

![N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2733384.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2733387.png)